2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
It is known that the oxazole ring is a crucial structural component in many biologically active compounds . The presence of the oxazole ring might contribute to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropyl and acetamide groups. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in methanol to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the opening of the isoxazole ring.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
5-phenylisoxazole-3-carboxamide: Known for its analgesic and anti-inflammatory properties.
Uniqueness
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug discovery and development.
Properties
IUPAC Name |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNIRABRGLRMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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